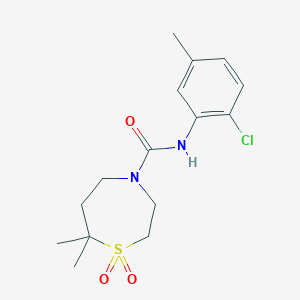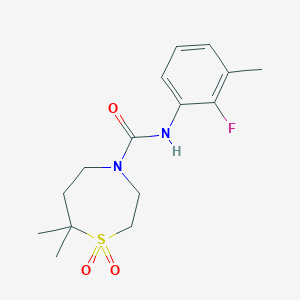![molecular formula C14H16N2O2 B7680085 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7680085.png)
2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one is a chemical compound that has attracted significant scientific research attention due to its potential applications in various fields. This compound is a pyridazinone derivative and has been synthesized using different methods.
作用機序
The mechanism of action of 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting specific enzymes or receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one has various biochemical and physiological effects. For instance, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. Additionally, it has been shown to improve glucose tolerance and reduce insulin resistance in diabetic animals.
実験室実験の利点と制限
One of the advantages of using 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one in lab experiments is its potential to exhibit significant pharmacological activities. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and monitoring in lab experiments.
将来の方向性
There are several future directions for research on 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one. One potential direction is to further investigate its pharmacological activities and mechanisms of action to identify new drug targets. Additionally, studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Furthermore, research could explore the potential of this compound in other scientific fields such as material science and catalysis.
Conclusion:
In conclusion, 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one is a chemical compound that has shown potential in various scientific research fields. Its pharmacological activities, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential of this compound in various fields.
合成法
The synthesis of 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one has been achieved using different methods. One of the commonly used methods involves the reaction of 3-ethylphenol with ethylene oxide to form 3-ethylphenoxyethanol. The resulting compound is then reacted with hydrazine hydrate to form 2-(3-ethylphenoxy)ethyl hydrazine. Finally, the reaction of 2-(3-ethylphenoxy)ethyl hydrazine with ethyl acetoacetate leads to the formation of 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one.
科学的研究の応用
2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit significant pharmacological activities such as anti-inflammatory, anti-tumor, and anti-viral effects. It has also been found to have potential as an anti-diabetic agent.
特性
IUPAC Name |
2-[2-(3-ethylphenoxy)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-12-5-3-6-13(11-12)18-10-9-16-14(17)7-4-8-15-16/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQIIRQXVBRWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)

![7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7680045.png)
![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(2-methoxyphenyl)-5-methylpyrazol-4-yl]methanone](/img/structure/B7680063.png)
![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)


![2-[(4-Ethylphenyl)methyl]pyridazin-3-one](/img/structure/B7680073.png)

![N-[(3-chloro-4-methylphenyl)methyl]-1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine](/img/structure/B7680088.png)